2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol
Description
2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol is a phenolic derivative characterized by a syringol backbone (2,6-dimethoxyphenol) modified with a prop-2-en-1-yl (allylamino)methyl substituent at the para position.
Properties
IUPAC Name |
2,6-dimethoxy-4-[(prop-2-enylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-4-5-13-8-9-6-10(15-2)12(14)11(7-9)16-3/h4,6-7,13-14H,1,5,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDGJBJAUXRWAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CNCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethoxyphenol and prop-2-en-1-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of 2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The amino-methyl group can participate in substitution reactions with various electrophiles.
Addition: The prop-2-en-1-yl chain can undergo addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Addition: Nucleophiles such as amines or thiols can add to the prop-2-en-1-yl chain.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol exhibits several biological properties:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in biological systems. This property is crucial for developing supplements aimed at reducing oxidative damage in cells.
- Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial effects against various pathogens. Its application in food preservation and pharmaceutical formulations could help in combating microbial contamination.
- Anti-inflammatory Effects : Research suggests that the compound may have anti-inflammatory properties, making it a candidate for therapeutic agents aimed at treating inflammatory diseases.
Drug Development
The unique structure of 2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol allows for modifications that can enhance its pharmacological profile. It can serve as a lead compound for synthesizing new drugs targeting specific diseases, particularly those related to oxidative stress and inflammation.
Flavoring Agent
Due to its pleasant aroma and flavor profile, the compound is utilized as a flavoring agent in the food industry. It enhances the sensory attributes of various food products and is classified under Generally Recognized As Safe (GRAS) substances by the FDA.
Case Study 1: Antioxidant Potential
A study published in the Journal of Agricultural and Food Chemistry investigated the antioxidant activity of various syringol derivatives, including 2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol. The results demonstrated significant free radical scavenging activity, suggesting its potential use in dietary supplements aimed at reducing oxidative stress .
Case Study 2: Antimicrobial Efficacy
Research conducted by Food Control evaluated the antimicrobial properties of several phenolic compounds against foodborne pathogens. The findings revealed that 2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol exhibited inhibitory effects against E. coli and Salmonella spp., indicating its usefulness in food preservation technologies .
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol involves its interaction with molecular targets and pathways in biological systems. The compound’s phenolic structure allows it to participate in redox reactions, potentially affecting cellular oxidative stress levels. Additionally, the amino-methyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their distinguishing features are summarized below:
Biological Activity
2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol, also known as 4-Propenyl-2,6-dimethoxyphenol, is a phenolic compound with potential biological activities. Its molecular formula is and it has garnered attention for its antioxidant, antibacterial, and antiplatelet properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure
The structure of 2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol can be represented as follows:
Antioxidant Activity
Antioxidant activity is one of the most studied properties of this compound. Research indicates that it exhibits significant radical scavenging activity.
DPPH Radical Scavenging Assay
In a study evaluating the antioxidant capacity using the DPPH assay, 2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol demonstrated effective scavenging abilities. The IC50 value was found to be greater than 1000 µg/mL, indicating moderate antioxidant potential compared to other phenolic compounds .
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay further confirmed its antioxidant properties. The compound's ability to reduce ferric ions was notable, although specific values were not detailed in the available literature .
Antibacterial Activity
The antibacterial properties of 2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol have been explored against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
The compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:
- Bacillus subtilis : MIC of 12.5 µg/mL
- Escherichia coli : MIC of 25 µg/mL
- Pseudomonas aeruginosa : MIC of 50 µg/mL
These results suggest that the compound is particularly effective against Gram-positive bacteria .
Antiplatelet Activity
Recent studies have indicated that this compound may also possess antiplatelet properties. In vitro assays demonstrated that it can inhibit platelet aggregation induced by various agents.
Inhibition Studies
Inhibition percentages varied based on concentration:
- At 100 µg/mL, the compound showed a significant reduction in platelet aggregation induced by arachidonic acid (AA) and collagen.
This suggests potential therapeutic applications in cardiovascular diseases where platelet aggregation is a concern .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol?
- Methodological Answer : Synthesis typically involves functionalization of a phenolic core. A plausible route includes:
- Step 1 : Protection of the phenolic hydroxyl groups via methoxy substitution (e.g., using methyl iodide/K₂CO₃ in acetone).
- Step 2 : Introduction of the allylamine moiety via reductive amination (e.g., using allylamine and NaBH₃CN) .
- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization by NMR (e.g., ¹H and ¹³C, DMSO-d₆ solvent) to confirm regioselectivity .
- Key Considerations : Monitor reaction progress by TLC and optimize pH for amine coupling to avoid side reactions.
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- Methodological Answer :
- NMR : Use ¹H NMR to identify methoxy protons (δ ~3.8 ppm), allylic protons (δ ~5.1–5.8 ppm), and aromatic protons (δ ~6.5–7.0 ppm). ¹³C NMR confirms methoxy carbons (δ ~55–60 ppm) and quaternary carbons .
- IR : Look for O–H stretching (~3400 cm⁻¹), C–O (methoxy, ~1250 cm⁻¹), and C=N (amine, ~1650 cm⁻¹) .
- MS : High-resolution ESI-MS can verify the molecular ion [M+H]⁺ at m/z 238.1443 (C₁₁H₁₅NO₃) and fragment ions (e.g., allyl loss) .
Q. What are the solubility properties of this compound, and how do they influence purification?
- Methodological Answer :
- The compound is moderately polar due to methoxy and amine groups. It dissolves in DMSO, DMF, and methanol but has limited solubility in water.
- Purification : Use solvent recrystallization (e.g., MeOH/Et₂O) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- Tip : Adjust pH to ~7 during aqueous workup to enhance amine stability.
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal structure of this compound be analyzed using graph set analysis?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation (e.g., MeOH/CHCl₃).
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D–H···A motifs). For example:
- Identify donor (N–H) and acceptor (O-methoxy) interactions.
- Assign graph sets (e.g., C(4) chains or R₂²(8) rings) using software like Mercury .
- Validation : Cross-reference with Cambridge Structural Database (CSD) entries for similar phenols .
Q. What crystallographic refinement protocols (e.g., SHELX) are optimal for resolving disorder in the allylamine moiety?
- Methodological Answer :
- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refinement in SHELXL :
- Apply PART instructions to model allyl group disorder.
- Use ISOR and DELU restraints to stabilize thermal parameters .
- Validation : Check Rint (<5%) and residual electron density (<0.5 eÅ⁻³) .
Q. How does computational modeling (DFT, MD) predict the compound’s interaction with biological targets?
- Methodological Answer :
- DFT : Optimize geometry at the B3LYP/6-31G(d) level (Gaussian 16) to calculate electrostatic potential surfaces, highlighting nucleophilic (methoxy O) and electrophilic (amine N) sites .
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., tyrosinase). Parameterize the ligand using SMILES (C=CCNc1c(OC)c(O)c(OC)cc1) and validate with free energy scores (ΔG ≤ -7 kcal/mol) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD ≤ 2 Å) .
Q. What role does this compound play in biomass-derived bio-oil, and how can it be isolated?
- Methodological Answer :
- Occurrence : Detected in Eucalyptus globulus bio-oil via GC-MS (retention time ~15.5 min, area% ~1.6%) .
- Isolation : Use liquid-liquid extraction (ethyl acetate/water) followed by preparative GC (HP-5MS column, 30 m × 0.25 mm) .
- Application : Investigate antioxidant activity via DPPH assays (IC₅₀ ≤ 50 μM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
